molecular formula C13H16N4O2S2 B6458786 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine CAS No. 2549027-34-9

1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

Cat. No. B6458786
CAS RN: 2549027-34-9
M. Wt: 324.4 g/mol
InChI Key: MXSAUQAVJXKVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine (CPT) is an organic compound that has been studied extensively in recent years due to its potential applications in both scientific research and laboratory experiments. CPT has been found to possess a range of biochemical and physiological effects, and has been used in a variety of experiments, including those related to drug delivery, gene therapy, and cell signaling.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has been used in a variety of scientific research applications, including drug delivery, gene therapy, and cell signaling. In drug delivery, 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has been found to be a useful tool for the delivery of therapeutic agents to target cells. In gene therapy, 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has been used to deliver genetic material to cells in order to modify their genetic makeup. In cell signaling, 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has been used to modulate cell signaling pathways, which can be used to regulate cellular processes and functions.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is not fully understood, but it is thought to involve the binding of 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine to specific cellular receptors, which can then activate specific signaling pathways. This binding can trigger a cascade of biochemical events, including the release of neurotransmitters, hormones, and other molecules, which can then affect the cell’s physiology and behavior.
Biochemical and Physiological Effects
1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has been found to have a range of biochemical and physiological effects, including the modulation of cell signaling pathways, the regulation of gene expression, and the modulation of immune responses. 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has also been found to have anti-inflammatory and anti-cancer effects, as well as neuroprotective and neuroregenerative effects.

Advantages and Limitations for Lab Experiments

1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has several advantages for use in laboratory experiments, including its low cost, its ease of synthesis, and its ability to be used in a variety of applications. However, 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine also has some limitations, including its potential to cause adverse side effects, its limited solubility in aqueous solutions, and its potential to cause cytotoxicity.

Future Directions

There are several potential future directions for 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine research, including the development of more efficient synthesis methods, the study of its effects on other biological systems, and the exploration of its potential applications in drug delivery, gene therapy, and cell signaling. Additionally, further research could be done to investigate the potential for 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine to be used in combination with other drugs or therapies, or to explore its potential for use in the treatment of neurological disorders. Finally, research could be done to better understand the mechanism of action of 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine and its potential side effects.

Synthesis Methods

1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine can be synthesized using a variety of methods, including the “one-pot” method and the “multi-step” method. The one-pot method involves the reaction of cyclopropanesulfonyl chloride with 4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine in a basic medium, such as aqueous sodium hydroxide. The multi-step method requires the reaction of cyclopropanesulfonyl chloride with 4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine in a basic medium, followed by the addition of a reagent such as ethylenediamine.

properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c18-21(19,10-1-2-10)17-7-5-16(6-8-17)13-15-11-9-14-4-3-12(11)20-13/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSAUQAVJXKVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

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